Thiophene, 2-(nonylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Nonylthio)thiophene is a thiophene derivative characterized by the presence of a nonylthio group attached to the thiophene ring. Thiophene itself is a five-membered aromatic ring containing one sulfur atom and four carbon atoms. Thiophene derivatives, including 2-(Nonylthio)thiophene, are known for their diverse applications in various fields such as material science, medicinal chemistry, and industrial chemistry .
Preparation Methods
The synthesis of 2-(Nonylthio)thiophene can be achieved through various synthetic routes. One common method involves the reaction of thiophene with nonylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a base to facilitate the formation of the nonylthio group on the thiophene ring .
Industrial production methods for thiophene derivatives often involve large-scale reactions using readily available starting materials. For example, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are well-known methods for synthesizing thiophene derivatives .
Chemical Reactions Analysis
2-(Nonylthio)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the nonylthio group to a thiol group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Nonylthio)thiophene has several scientific research applications, including:
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Thiophene derivatives, including 2-(Nonylthio)thiophene, have shown potential as anticancer, anti-inflammatory, and antimicrobial agents
Industrial Chemistry: This compound is utilized as a corrosion inhibitor and in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Nonylthio)thiophene involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of functional groups like carboxylic acids, esters, and amines in thiophene derivatives enhances their biological activity and target recognition .
Comparison with Similar Compounds
2-(Nonylthio)thiophene can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Known for its antioxidant activity.
The uniqueness of 2-(Nonylthio)thiophene lies in its specific nonylthio group, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
Properties
Molecular Formula |
C13H22S2 |
---|---|
Molecular Weight |
242.4 g/mol |
IUPAC Name |
2-nonylsulfanylthiophene |
InChI |
InChI=1S/C13H22S2/c1-2-3-4-5-6-7-8-11-14-13-10-9-12-15-13/h9-10,12H,2-8,11H2,1H3 |
InChI Key |
QOGKGJICDSOSNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.